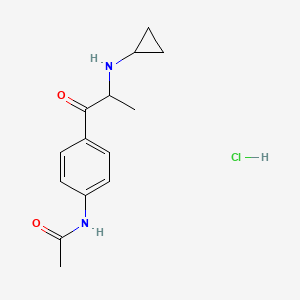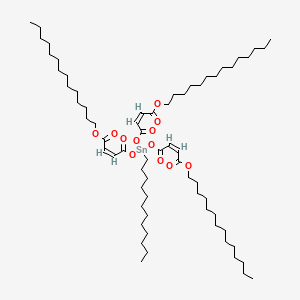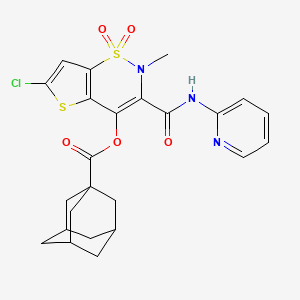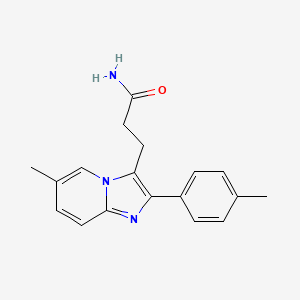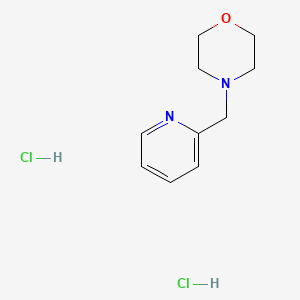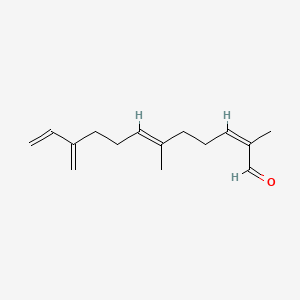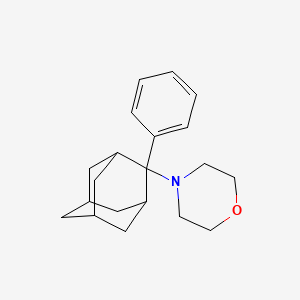
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic addition of the ethylene oxide to the hydantoin ring, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl groups in the hydantoin ring can be reduced to form hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)-5-methyl-5-phenylhydantoin.
Reduction: The major product is 3-(2-hydroxyethyl)-5-methyl-5-phenyl-2,4-imidazolidinediol.
Substitution: Depending on the substituent introduced, products can include 3-(2-hydroxyethyl)-5-methyl-5-(4-nitrophenyl)hydantoin or 3-(2-hydroxyethyl)-5-methyl-5-(4-chlorophenyl)hydantoin.
科学研究应用
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly anticonvulsants and antiarrhythmics.
Industry: The compound is used in the production of polymers and resins, where it imparts specific mechanical and thermal properties.
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate ion channels in nerve cells, making it useful in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug.
3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Similar structure but with two phenyl groups.
5-Methyl-5-phenylhydantoin: Lacks the hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This structural feature can influence its biological activity and its interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
91567-43-0 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17) |
InChI 键 |
NBLRSIWFFOXXEW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




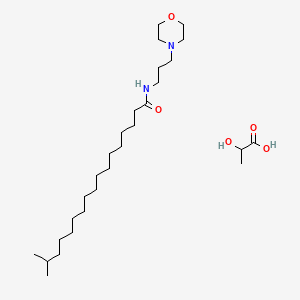
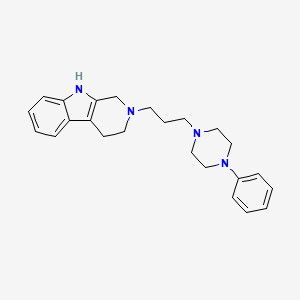
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)

